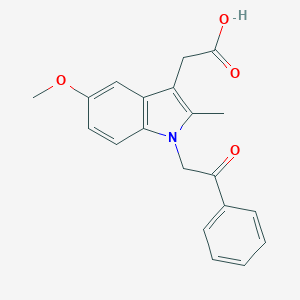

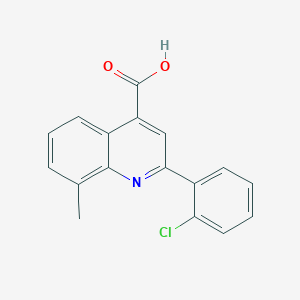

1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-, also known as MeJA, is a naturally occurring plant hormone that belongs to the jasmonate family. It plays a crucial role in regulating plant growth and development, as well as in response to various environmental stresses. MeJA has been extensively studied in recent years due to its potential applications in agriculture, biotechnology, and medicine.

Wirkmechanismus

1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- exerts its effects through a complex signaling pathway that involves the activation of various genes and proteins. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- binds to a receptor protein, which then activates a cascade of downstream signaling molecules, leading to the activation of specific genes. These genes are involved in various physiological processes, such as plant defense, growth, and development.

Biochemische Und Physiologische Effekte

1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been shown to have various biochemical and physiological effects on plants and animals. In plants, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can induce the production of secondary metabolites, such as alkaloids, terpenoids, and flavonoids. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can also regulate plant growth and development, including seed germination, root growth, and flowering. In animals, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been shown to have anti-inflammatory and anticancer effects.

Vorteile Und Einschränkungen Für Laborexperimente

1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has several advantages as a tool for scientific research. It is a naturally occurring compound that is readily available and easy to synthesize. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- is also relatively stable and has a long shelf-life. However, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has some limitations for lab experiments. It can be difficult to control the concentration and timing of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- treatments, which can affect the reproducibility of results. Moreover, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can have pleiotropic effects, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several future directions for research on 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-. One area of research is the identification of novel targets and pathways that are regulated by 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-. Another area of research is the development of new methods for the synthesis and purification of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-. Furthermore, there is a need for more studies on the effects of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- on different plant and animal species, as well as on the potential applications of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- in biotechnology and medicine.

Conclusion

In conclusion, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- is a naturally occurring plant hormone that has important applications in scientific research. It can be synthesized by various methods and has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- exerts its effects through a complex signaling pathway and has various biochemical and physiological effects on plants and animals. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has several advantages as a tool for scientific research, but also has some limitations. There are several future directions for research on 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)-, including the identification of novel targets and pathways, the development of new synthesis methods, and the exploration of its potential applications in biotechnology and medicine.

Synthesemethoden

1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can be synthesized by various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of chemical reagents to produce 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- from starting materials. Microbial fermentation utilizes microorganisms, such as fungi and bacteria, to produce 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- through metabolic pathways. Plant extraction involves the isolation of 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- from plant tissues, such as leaves, stems, and roots.

Wissenschaftliche Forschungsanwendungen

1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been widely studied for its various applications in scientific research. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- can also induce plant defense responses against insect herbivores and pathogens. Moreover, 1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- has been used as a tool to study plant signaling pathways and gene expression.

Eigenschaften

CAS-Nummer |

106287-90-5 |

|---|---|

Produktname |

1H-Indole-3-acetic acid, 5-methoxy-2-methyl-1-(2-oxo-2-phenylethyl)- |

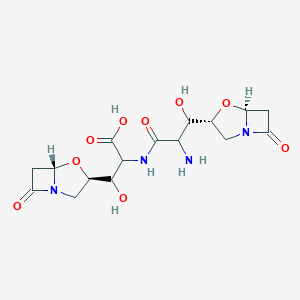

Molekularformel |

C20H19NO4 |

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

2-(5-methoxy-2-methyl-1-phenacylindol-3-yl)acetic acid |

InChI |

InChI=1S/C20H19NO4/c1-13-16(11-20(23)24)17-10-15(25-2)8-9-18(17)21(13)12-19(22)14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,23,24) |

InChI-Schlüssel |

VHLOZYACBUHUAV-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1CC(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |

Kanonische SMILES |

CC1=C(C2=C(N1CC(=O)C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |

Andere CAS-Nummern |

106287-90-5 |

Synonyme |

2-(5-methoxy-2-methyl-1-phenacyl-indol-3-yl)acetic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenzo[b,h]biphenylene-5,12-dione, 5a,11b-dihydro-6,11-dihydroxy-](/img/structure/B26940.png)